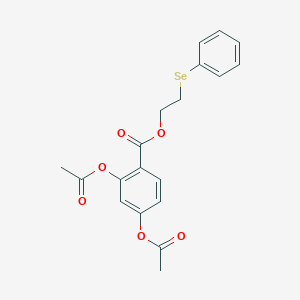
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester is a complex organic compound that features a benzoic acid core with two acetyloxy groups at the 2 and 4 positions, and a 2-(phenylseleno)ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester typically involves multiple steps. One common method starts with the acylation of benzoic acid to introduce the acetyloxy groups. This is followed by the esterification of the carboxylic acid group with 2-(phenylseleno)ethanol under acidic conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyloxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylseleno group would yield selenoxide, while reduction of the ester groups would yield the corresponding alcohols.
Scientific Research Applications
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester involves its interaction with specific molecular targets. The phenylseleno group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyloxy groups can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2,4-bis(acetyloxy)-: Lacks the phenylseleno group, making it less reactive in certain biochemical applications.
Benzoic acid, 2-(phenylseleno)ethyl ester: Lacks the acetyloxy groups, which may reduce its versatility in chemical reactions.
Uniqueness
The presence of both acetyloxy and phenylseleno groups in benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester makes it unique
Properties
CAS No. |
875544-25-5 |
|---|---|
Molecular Formula |
C19H18O6Se |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-phenylselanylethyl 2,4-diacetyloxybenzoate |
InChI |
InChI=1S/C19H18O6Se/c1-13(20)24-15-8-9-17(18(12-15)25-14(2)21)19(22)23-10-11-26-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
OMJALSFDCASJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)OCC[Se]C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


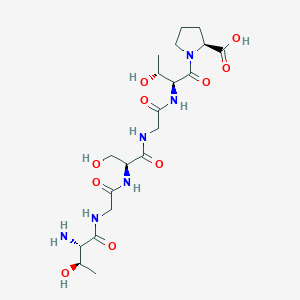
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
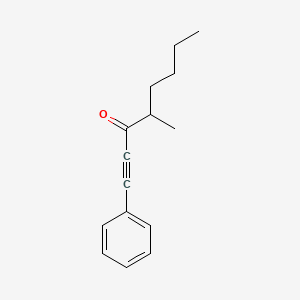
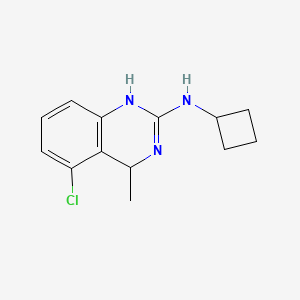
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
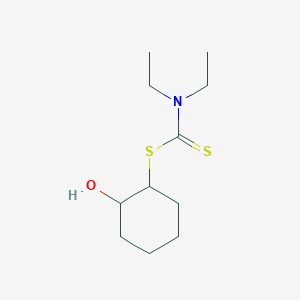
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
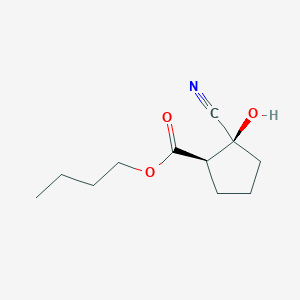
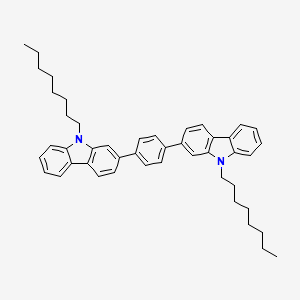
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)

